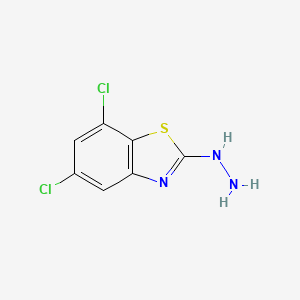

5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

(5,7-dichloro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3S/c8-3-1-4(9)6-5(2-3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYACRDIWJRCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(S2)NN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole typically involves the reaction of 5,7-dichloro-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

5,7-Dichloro-2-aminobenzothiazole+Hydrazine hydrate→5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide, thiourea, or sodium alkoxide.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases and DNA gyrase, leading to the disruption of cellular processes. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives with Hydrazinyl Substituents

- 7-Chloro-6-fluoro-2-hydrazino-1,3-benzothiazole (Compound V) This derivative, synthesized by reacting 2-hydrazino-1,3-benzothiazole with chalcones, exhibits anti-inflammatory and analgesic activity. The hydrazinyl group facilitates cyclization into pyrazolines, a key step in enhancing bioactivity .

- 2-Hydrazino-1,3-benzothiazole (Compound 1) A precursor for pyrazoline synthesis, this compound lacks chloro substituents. Its lower lipophilicity compared to 5,7-dichloro derivatives may reduce membrane permeability, highlighting the importance of halogenation in optimizing pharmacokinetics .

Benzoxazole Analogs

- The thiol (-SH) group at position 2 contrasts with the hydrazinyl (-NH-NH₂) group in the target compound, leading to divergent reactivity and biological pathways .

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate (Compound 3)

This benzoxazole-tetrazole hybrid demonstrates the versatility of heterocyclic systems. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability compared to hydrazinyl groups, suggesting trade-offs between reactivity and stability .

Benzodithiazine Derivatives

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)

The benzodithiazine core contains two sulfur atoms and a sulfonyl group (SO₂), increasing electron withdrawal and polarity compared to benzothiazole. This structural difference reduces lipophilicity but may improve solubility. The hydrazinyl group here is methylated, limiting its reactivity compared to the free hydrazine in the target compound .- 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 5) This Schiff base derivative exhibits a planar structure due to conjugation between the hydrazinyl group and benzylidene moiety. The target compound’s dichloro substituents may hinder such planarity, affecting binding to enzymatic pockets .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

Biological Activity

5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole (CAS No. 898747-84-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole is characterized by the presence of hydrazine and benzothiazole moieties, which contribute to its reactivity and biological properties. The molecular formula is C7H5Cl2N3S, with a molecular weight of approximately 220.1 g/mol.

The biological activity of 5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that affect cell growth and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 50 µg/mL | |

| Pseudomonas aeruginosa | 30 µg/mL | |

| Candida tropicalis | 40 µg/mL |

These results indicate that the compound exhibits moderate to potent antimicrobial activity compared to standard antibiotics.

Anticancer Activity

In vitro studies have demonstrated that 5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole possesses significant anticancer properties:

- Cell Lines Tested : The compound has been tested against various cancer cell lines including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte).

The low IC50 values suggest that this compound is effective at inhibiting cell growth in these cancer cell lines.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of 5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole in combination with existing chemotherapy agents. Results indicated enhanced cytotoxicity when used in tandem with doxorubicin in breast cancer models, suggesting a potential for combination therapy in clinical settings.

- Antimicrobial Resistance : Another case study focused on its use against multidrug-resistant strains of bacteria. The compound showed promising results in overcoming resistance mechanisms typically associated with conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-dichloro-2-hydrazinyl-1,3-benzothiazole, and how are intermediates purified?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, hydrazine hydrate reacts with a chlorinated benzothiazole precursor (e.g., ethyl [(5,7-dichloro-1,3-benzothiazol-2-yl)sulfanyl]acetate) under reflux in ethanol. Purification involves column chromatography (40% ethyl acetate in chloroform) and recrystallization from ethanol to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC. Use iodobenzene diacetate as an oxidizing agent for cyclization steps .

Q. What spectroscopic techniques are critical for confirming the structure of 5,7-dichloro-2-hydrazinyl-1,3-benzothiazole?

- Methodology :

- ¹H/¹³C NMR : Identify hydrazinyl (-NH-NH₂) protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

- IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- X-ray crystallography : Resolve dihedral angles between benzothiazole and substituents (e.g., 5.59° deviation in analogous structures) and hydrogen-bonding networks (e.g., C–H···N interactions at 3.58 Å) .

Advanced Research Questions

Q. How can the hydrazinyl group in this compound be functionalized for targeted biological applications?

- Methodology :

- Diazotization : Treat with NaNO₂/HCl at 0°C to generate diazonium intermediates, enabling coupling with aryl groups or azide incorporation .

- Schiff base formation : React with aldehydes/ketones in ethanol under acidic catalysis to form hydrazone derivatives, enhancing antimicrobial activity .

- Example : Reaction with 4-azidostyryl derivatives yields fluorogenic labels for bioorthogonal tagging .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electrophilicity .

- NBO Analysis : Evaluate charge distribution on chlorine atoms (-0.45 e) and hydrazinyl nitrogen (-0.32 e) to predict nucleophilic attack sites .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- Data Analysis :

| Derivative | Substituent | MIC (µg/mL) | Target Activity |

|---|---|---|---|

| Parent | H, Cl | 250 | Antimicrobial |

| 6-Methyl | CH₃ | 150 | Anticancer |

| Fluoro | F | 200 | Anti-inflammatory |

- Trends : Electron-withdrawing groups (Cl, F) enhance antimicrobial activity, while methyl groups improve lipophilicity for membrane penetration .

Q. How can crystallographic data resolve contradictions in reported reaction outcomes?

- Case Study : Discrepancies in cyclization yields (40–85%) are linked to crystal packing effects. For example, π-π stacking (3.56–3.75 Å) in the solid state stabilizes intermediates, favoring higher yields in polar solvents (e.g., DMF vs. THF) .

- Resolution : Use Hirshfeld surface analysis to quantify intermolecular interactions and optimize solvent polarity .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing derivatives under mild conditions?

- Optimized Steps :

Use microwave-assisted synthesis (100°C, 20 min) for faster cyclization vs. traditional reflux (6–8 hours) .

Employ Pd/C catalysis for Suzuki-Miyaura coupling with aryl boronic acids (yield: 70–90%) .

- Troubleshooting : Low yields may arise from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .

Q. How to design experiments comparing bioactivity across derivatives?

- Workflow :

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Docking studies : Use AutoDock Vina to simulate binding to C. albicans CYP51 (PDB: 1EA1). Prioritize derivatives with ΔG < -8 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.